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2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a colorless to pale yellow liquid with a distinct odor. This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of transition metal catalysts, such as palladium or copper, can also enhance the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Organic Synthesis : 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its halogen atoms facilitate various substitution reactions, allowing the introduction of different functional groups .
- Reactivity : The compound undergoes nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide, as well as oxidation with agents such as potassium permanganate.
-
Biology
- Development of Bioactive Compounds : The compound is employed in drug discovery to develop new bioactive compounds. Its trifluoromethyl group enhances lipophilicity, aiding in the penetration of biological membranes .
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, contributing to its therapeutic effects.
- Medicine
- Industry
Case Study 1: Antimicrobial Activity
Research has shown that this compound exhibits significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). In agricultural testing, the compound demonstrated a control value of 100% against pathogens like Sphaerotheca fuliginea and Rhizoctonia solani at a concentration of 100 ppm .
Case Study 2: Synthesis of Pharmaceutical Compounds
In a study focusing on the synthesis of imidazopyridines, researchers utilized this compound as an intermediate. This approach highlighted its role in creating compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Biological Activity
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C6H2BrClF3N
- Molecular Weight : 243.44 g/mol
- Appearance : Yellow to brown crystalline solid
- Solubility : Soluble in organic solvents (e.g., DMSO, acetone)
The biological activity of this compound can be attributed to its interaction with various biological targets. These include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in its therapeutic effects.
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Biological Activity Data
Activity Type | Target/Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits various protein kinases | |
Antimicrobial | Active against MRSA | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
-
Antibacterial Efficacy :
A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against MRSA. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity. The study utilized high-throughput screening methods to assess the compound's efficacy against a panel of bacterial strains . -
Cytotoxicity in Cancer Research :
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. The study provided IC50 values demonstrating the compound's effectiveness in inhibiting cell proliferation . -
Mechanistic Insights :
Research into the mechanism of action revealed that this compound interacts with specific receptors involved in cell signaling pathways, leading to altered cellular responses and enhanced drug efficacy when used in combination with other therapeutic agents .
Properties
IUPAC Name |
2-bromo-3-chloro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGMYGLYWNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371226 | |
Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-84-7 | |
Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in pharmaceutical research?
A: this compound is a crucial building block in synthesizing various pharmaceutical compounds, particularly anti-cancer agents. Its structure allows for further chemical modifications, making it a versatile intermediate for developing new drugs. [, ]
Q2: Can you describe the innovative synthetic method for producing this compound outlined in the research?
A: The research proposes a novel multi-step synthesis of this compound. It begins with readily available and cost-effective 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride under specific temperature and pressure conditions to produce 2-hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide, followed by purification, yield the desired this compound. [, ] This method boasts a yield exceeding 38% and is suitable for industrial production due to its economical and scalable nature. [, ]
Q3: What are the advantages of this new synthetic method compared to existing techniques?
A: This novel approach utilizes readily available, inexpensive starting materials, making it cost-effective. [, ] Additionally, the reaction conditions are relatively mild and suitable for large-scale production, offering a practical advantage for industrial applications. [, ] The reported yield of over 38% further highlights its efficiency compared to potential alternative synthetic routes. [, ]
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